Heptadecane

Catalog No.
S605533
CAS No.
629-78-7
M.F
C17H36
M. Wt
240.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecane

CAS Number

629-78-7

Product Name

Heptadecane

IUPAC Name

heptadecane

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3

InChI Key

NDJKXXJCMXVBJW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC

Solubility

In water, 2.3X10-3 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ethe

Synonyms

NSC 172782; n-Heptadecane;

Canonical SMILES

CCCCCCCCCCCCCCCCC

Anti-inflammatory properties

Studies suggest that Heptadecane may possess anti-inflammatory properties. Research conducted on aged rats demonstrated that dietary supplementation with Heptadecane significantly suppressed age-related increases in pro-inflammatory gene expressions. The study further explored the underlying mechanisms and found that Heptadecane reduces the activity of NF-kB, a key protein involved in inflammation, by modulating specific signaling pathways [National Institutes of Health (NIH) - ].

Phase Change Material (PCM)

Due to its latent heat storage capacity, Heptadecane is being explored as a potential PCM for energy-saving applications. When incorporated into building materials like wood, Heptadecane can absorb and release thermal energy during phase transitions, contributing to improved thermal regulation and potentially reducing energy consumption for heating and cooling [MDPI - ].

Research applications

Heptadecane's properties, such as its hydrophobicity and relatively low reactivity, make it a suitable candidate for various research applications. It can be used as a:

  • Solvent: for non-polar substances in various laboratory experiments.
  • Reference standard: for analytical techniques like chromatography.
  • Component: in synthetic studies to understand the behavior of long-chain alkanes.

Heptadecane is an organic compound classified as an alkane hydrocarbon with the chemical formula C17H36\text{C}_{17}\text{H}_{36}. It is a straight-chain alkane, specifically known as n-heptadecane, and can exist in various structural isomers, totaling 24,894 theoretically possible forms. The unbranched structure is represented as CH3(CH2)15CH3\text{CH}_3(\text{CH}_2)_{15}\text{CH}_3 . Heptadecane is primarily derived from natural sources, including essential oils from plants such as Opuntia littoralis and Annona squamosa .

Physical Properties

  • Molecular Weight: 240.48 g/mol
  • Boiling Point: Approximately 575.2°F (302.9°C)
  • Melting Point: 72°F (22.2°C)
  • Density: 0.778 g/cm³ at 20°C
  • Solubility: Insoluble in water .

  • Flammability: Heptadecane has a flash point of 149 °C. It can be flammable when exposed to heat or open flames.
  • Skin and Eye Irritation: Prolonged or repeated contact may cause skin irritation.
  • Inhalation Hazards: Inhalation of vapors may cause respiratory irritation.

Notable Reactions

  • Combustion:
    C17H36+O217CO2+18H2O\text{C}_{17}\text{H}_{36}+\text{O}_2\rightarrow 17\text{CO}_2+18\text{H}_2\text{O}
  • Oxidation and Chlorination: Heptadecane can be oxidized or chlorinated under specific conditions, often requiring catalysts or extreme conditions .

Heptadecane can be synthesized through several methods:

  • Natural Extraction: Obtained from plant sources that contain essential oils.
  • Hydrocracking: A process used in petroleum refining where larger hydrocarbons are broken down into smaller ones, including heptadecane.
  • Synthetic Methods: Laboratory synthesis can involve the reduction of fatty acids or the polymerization of smaller alkanes under controlled conditions .

Heptadecane finds applications in various fields:

  • Industrial Use: Utilized as a stock for hydrocracking processes in petroleum refining.
  • Chemical Reagent: Employed in oxidation and chlorination reactions.
  • Research: Used in studies related to hydrocarbon behavior and properties due to its structural simplicity and stability .

Research on heptadecane interactions focuses on its behavior in different chemical environments. It has shown compatibility with various hydrocarbons but may react adversely with strong oxidizing agents like nitric acid, leading to charring or ignition risks . Further studies are necessary to fully understand its interactions with biological systems and environmental factors.

Heptadecane belongs to a class of long-chain alkanes. Here are some similar compounds for comparison:

Compound NameFormulaCharacteristics
PentadecaneC15H32A straight-chain alkane with lower boiling point than heptadecane.
HexadecaneC16H34Similar structure but one fewer carbon atom; used in similar applications.
OctadecaneC18H38One more carbon than heptadecane; higher boiling point; found in waxes.

Uniqueness of Heptadecane

Heptadecane's unique feature lies in its specific chain length, which contributes to distinct physical properties such as boiling point and solubility characteristics compared to its shorter or longer chain counterparts . Its presence in natural oils also distinguishes it from other synthetic hydrocarbons.

Physical Description

Hexagonal leafs. (NTP, 1992)
liquid

Color/Form

Hexagonal leaflets
Leaflets
Colorless liquid

XLogP3

8.8

Boiling Point

575.2 °F at 760 mm Hg (NTP, 1992)
302.0 °C
303 °C

Flash Point

149 °C (300 °F) - closed cup

Vapor Density

8.3 (Air = 1)

Density

0.778 at 68 °F (NTP, 1992)
0.7780 g/cu cm at 20 °C

LogP

log Kow = 8.69 (est)

Odor

Fuel-like

Melting Point

72 °F (NTP, 1992)
22.0 °C
22 °C
21.97 °C

UNII

H7C0J39XUM

GHS Hazard Statements

Aggregated GHS information provided by 289 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 289 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 285 of 289 companies with hazard statement code(s):;
H304 (98.6%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Heptadecane is a volatile component of Spirulina platensis, and blocks the de novo synthesis of fatty acids and ameliorates several oxidative stress-related diseases. In a redox state disrupted by oxidative stress, pro-inflammatory genes are upregulated by the activation of NF-kB via diverse kinases. Thus, the search and characterization of new substances that modulate NF-kB are lively research topics. In the present study, heptadecane was examined in terms of its ability to suppress inflammatory NF-kB activation via redox-related NIK/IKK and MAPKs pathway in aged rats. In the first part of the study, Fischer 344 rats, aged 9 and 20 months, were administered on average approximately 20 or 40 mg/kg body weight over 10 days. The potency of heptadecane was investigated by examining its ability to suppress the gene expressions of COX-2 and iNOS (both NF-kB-related genes) and reactive species (RS) production in aged kidney tissue. In the second part of the study, YPEN-1 cells (an endothelial cell line) were used to explore the molecular mechanism underlying the anti-inflammatory effect of heptadecane by examining its modulation of NF-kB and NF-kB signal pathway. Results showed that heptadecane exhibited a potent anti-oxidative effect by protecting YPEN-1 cells from tert-butylhydroperoxide induced oxidative stress. Further molecular investigations revealed that heptadecane attenuated RS-induced NF-kB via the NIK/IKK and MAPKs pathways in YPEN-1 cells and aged kidney tissues. Based on these results, we conclude that heptadecane suppresses age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity by upregulating the NIK/IKK and MAPKs pathways induced by RS. These findings provide molecular insight of the mechanisms by which heptadecane exerts its antiinflammatory effect in aged kidney tissues. ...

Vapor Pressure

2.28e-04 mmHg
2.28X10-4 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-78-7

Wikipedia

Heptadecane

Biological Half Life

20.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Heptadecane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

A new method for separation of 11 n-alkanes: octane, o-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, n-tetradecane, n-pentdecne, n-hexadecath, heptadecane, n-octadecane in soil samples was developed. Kuderna-Danish (K.D.) concentrator enrichment prior to ultrasonic extraction and the silicone chromatography column purification and with gas chromatography flame ionization detection (GC-FID) could be used for n-alkanes determination. The micro channels of open tubular column were fabricated onto a silicon wafer to replace the quartz capillary chromatographic column. The column structure and analysis parameters that affected the column separation were investigated and optimized. Under optimal conditions, the extract reagent was centrifuged and collected. A silicone chromatography column and a K.D. concentrator were used for further clean-up and enrichment. Using this method, the limits of detection (LOD) and limits of quantification (LOQ) were obtained in the range of 0.03-0.15 and 0.1-0.5 mg/kg in soil samples, respectively. The relative standard deviation (RSD) was under 12%. The optimized procedure that presented good analytical performance (with recoveries ranging from 56.5% to 89.2%), was successfully applied to determine n-alkane content in farmland soil samples adjacent to a highway. The results showed that the MWCNTs-functionalized column is capable of separating the alkane contaminations with high resolution in about 3 min, which is much shorter than that of GC-MS and other conventional analytical methods, demonstrating its great potential for rapid analysis.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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